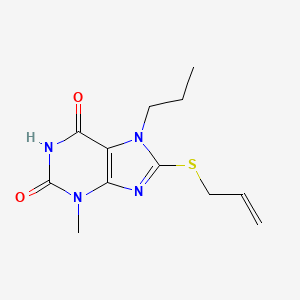

3-Methyl-8-prop-2-enylsulfanyl-7-propylpurine-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

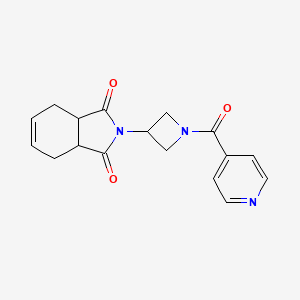

3-Methyl-8-prop-2-enylsulfanyl-7-propylpurine-2,6-dione, also known as MPP, is a purine derivative that has been widely studied for its potential therapeutic applications. MPP is a potent inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid. Inhibition of xanthine oxidase has been shown to be effective in treating gout, a condition characterized by high levels of uric acid in the blood.

Wissenschaftliche Forschungsanwendungen

Targeted Kinase Inhibitors for Cancer Therapy

This compound shows promise as a multi-targeted kinase inhibitor (TKI) . Kinase inhibitors are a type of targeted cancer therapy that can block specific enzymes involved in the growth and spread of cancer cells. The compound’s ability to act on multiple kinases could make it a potent therapeutic agent against various cancers, potentially improving treatment outcomes and reducing side effects compared to traditional chemotherapy .

Apoptosis Inducers in Oncology

The compound may induce apoptosis, the process of programmed cell death, in cancer cells. By triggering apoptosis, it could selectively kill cancer cells while sparing normal cells, offering a strategy to combat tumors and prevent cancer progression .

Antidiabetic Drug Development

In the field of diabetes research, analogs of this compound have been evaluated for their ability to inhibit the α-amylase enzyme . Inhibiting α-amylase can slow down the digestion of carbohydrates, thereby managing blood sugar levels in diabetic patients. This approach could lead to the development of new antidiabetic medications .

Molecular Docking and Drug Design

The compound’s structure allows for molecular docking studies, which are crucial in drug design. By understanding how the compound interacts with various enzymes at the molecular level, researchers can design more effective drugs with higher specificity and lower toxicity .

Pharmacokinetics and ADMET Profiling

The compound can be used in pharmacokinetic studies to understand its absorption, distribution, metabolism, excretion, and toxicity (ADMET). These properties are essential for predicting the compound’s behavior in the human body and its potential as a safe and effective drug .

Biomarker Identification for Personalized Medicine

Research into compounds like this one can help identify biomarkers for personalized medicine. Biomarkers can predict how a patient will respond to a particular treatment, allowing for more tailored and effective therapy plans .

Halogenated Compound Synthesis

The compound’s synthesis involves halogenation, which can enhance its potency and selectivity. Halogenated compounds are of particular interest in medicinal chemistry for their pharmacological properties .

Protein-Protein Interaction Studies

Lastly, the compound could be used in studying protein-protein interactions, which are vital in understanding cellular processes and disease mechanisms. Insights from these studies can inform the development of drugs that target specific protein interactions involved in diseases .

Eigenschaften

IUPAC Name |

3-methyl-8-prop-2-enylsulfanyl-7-propylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O2S/c1-4-6-16-8-9(13-12(16)19-7-5-2)15(3)11(18)14-10(8)17/h5H,2,4,6-7H2,1,3H3,(H,14,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLSVHUSNQXORL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(N=C1SCC=C)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(allylthio)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethenylsulfonyl-N-[5-(furan-2-yl)-2-methylpyrazol-3-yl]propanamide](/img/structure/B2854873.png)

![3-((5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)amino)propan-1-ol](/img/structure/B2854878.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2854884.png)

![N-[(4-chlorophenyl)(cyano)methyl]-2,3-difluorobenzamide](/img/structure/B2854889.png)

![2-Chloro-3-{4-[(3-methylpiperidino)carbonyl]piperidino}naphthoquinone](/img/structure/B2854891.png)

![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxamide](/img/structure/B2854894.png)

![N-(4-fluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2854895.png)